

# Technical Support Center: Avibactam Sodium Hydrate Purity Analysis and Impurity Profiling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

[Get Quote](#)

Welcome to the Technical Support Center for **Avibactam Sodium Hydrate** analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, impurity profiling, and troubleshooting common experimental issues.

## Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in **Avibactam sodium hydrate**?

A1: Impurities in **Avibactam sodium hydrate** can be categorized into three main types:

- **Related Substances:** These are structurally similar compounds formed during the synthesis process. Examples include stereoisomers (like (2S,5S)-Avibactam Sodium Salt), precursors, and by-products of side reactions.[\[1\]](#)[\[2\]](#)
- **Degradation Products:** These impurities form when Avibactam is exposed to stress conditions such as acid, base, oxidation, heat, or light.[\[1\]](#)[\[3\]](#) Forced degradation studies are performed to identify these potential degradants.
- **Residual Solvents:** These are organic volatile chemicals used during the manufacturing process that are not completely removed.[\[4\]](#)[\[5\]](#) Their limits are governed by guidelines such as USP <467> and ICH Q3C.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Q2: Which analytical techniques are most suitable for Avibactam purity and impurity analysis?

A2: The most commonly employed analytical techniques are:

- High-Performance Liquid Chromatography (HPLC): Primarily used for the quantitative determination of purity and the detection and quantification of related substances and degradation products.[\[8\]](#)[\[9\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of Avibactam and its impurities.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Gas Chromatography (GC): The standard technique for the analysis of residual solvents as per USP <467>.[\[4\]](#)

Q3: What are the regulatory guidelines for controlling impurities in **Avibactam sodium hydrate**?

A3: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically:

- ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[\[6\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- ICH Q3C: This guideline provides permissible daily exposures for residual solvents.[\[18\]](#)
- USP General Chapter <467>: This chapter provides specific limits and testing procedures for residual solvents in pharmaceuticals.[\[4\]](#)[\[5\]](#)[\[7\]](#)

## Data Presentation

### Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	0.05%	0.10% or 1.0 mg per day intake (whichever is lower)	0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day	0.03%	0.05%	0.05%

Source: ICH

Harmonised Tripartite

Guideline - Impurities

in New Drug

Substances Q3A(R2)

[\[6\]](#)[\[19\]](#)

**Table 2: Common Impurities of Avibactam Sodium Hydrate**

Impurity Name	Type
(2S,5S)-Avibactam Sodium Salt	Isomeric Impurity
Descarbonyl Avibactam	Degradation Product/Process Impurity
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide	Process Impurity/Intermediate
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate	Process Impurity/Intermediate
(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate	Related Substance

This table lists some of the known impurities. A comprehensive impurity profile should be established for each specific manufacturing process.[\[2\]](#)[\[21\]](#)

## Experimental Protocols

## Protocol 1: Purity Analysis by RP-HPLC

This protocol is a representative method for the purity analysis of **Avibactam sodium hydrate**.

- Mobile Phase Preparation:
  - Mobile Phase A: Prepare a solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid.
  - Mobile Phase B: Acetonitrile.
  - Filter both mobile phases through a 0.45 µm membrane filter and degas.
- Chromatographic Conditions:
  - Column: C18 (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm) or equivalent.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection: UV at 260 nm.
  - Injection Volume: 10 µL.
  - Elution Mode: Isocratic or gradient elution may be used depending on the impurity profile. A typical isocratic mobile phase composition is a 30:70 (v/v) mixture of Mobile Phase A and Methanol.<sup>[9]</sup>
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve an appropriate amount of **Avibactam sodium hydrate** reference standard in a suitable diluent (e.g., mobile phase or water) to obtain a known concentration.
  - Sample Solution: Accurately weigh and dissolve the **Avibactam sodium hydrate** sample in the same diluent to achieve a similar concentration as the standard solution.
- Analysis:

- Inject the blank (diluent), followed by the standard solution (in replicate) and then the sample solution(s) into the HPLC system.
- Identify the Avibactam peak based on the retention time of the standard.
- Calculate the purity of the sample by comparing the peak area of Avibactam in the sample chromatogram to that in the standard chromatogram.
- Quantify impurities using appropriate methods (e.g., area normalization or relative response factors if known).

## Protocol 2: Impurity Identification by LC-MS/MS

This protocol outlines a general procedure for identifying unknown impurities.

- Liquid Chromatography (LC) Method:
  - Develop an HPLC method similar to the purity analysis method, but ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).
- Mass Spectrometry (MS) Conditions:
  - Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data.
  - Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
  - Data Acquisition: Acquire full scan MS data to determine the molecular weights of the impurities and MS/MS data to obtain fragmentation patterns for structural elucidation.
- Sample Preparation:
  - Prepare a sample solution of **Avibactam sodium hydrate** at a concentration suitable for detecting minor impurities.

- Forced degradation samples can also be analyzed to identify potential degradation products.
- Data Analysis:
  - Extract the mass spectra of the impurity peaks from the total ion chromatogram.
  - Determine the elemental composition of the impurities from their accurate mass measurements.
  - Propose potential structures based on the fragmentation patterns observed in the MS/MS spectra and knowledge of the synthetic process and degradation pathways.

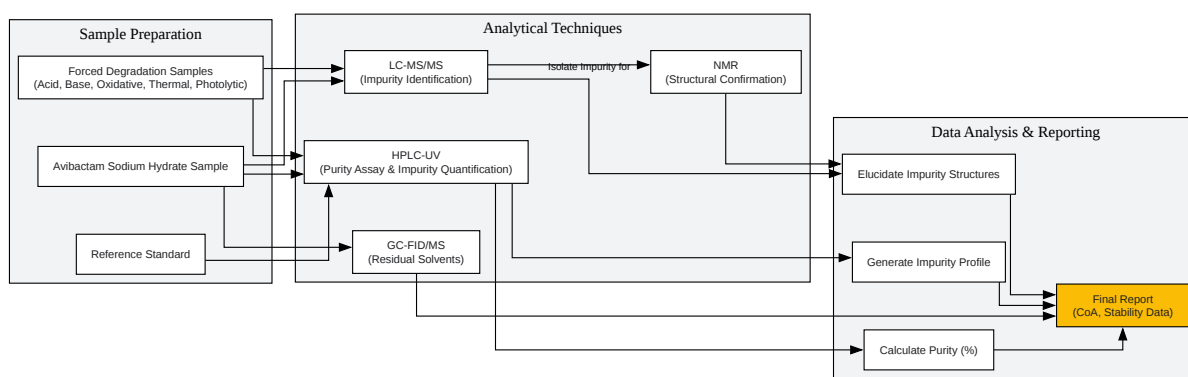
## Protocol 3: Structural Confirmation by NMR

This protocol provides a general workflow for using NMR to confirm the structure of Avibactam and its isolated impurities.

- Sample Preparation:
  - Isolate the impurity of interest using techniques like preparative HPLC.
  - Dissolve a sufficient amount of the isolated impurity or the Avibactam sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- NMR Experiments:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum to observe the proton signals.
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum to observe the carbon signals.
  - Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.
- Data Interpretation:
  - Assign the proton and carbon signals to the respective atoms in the proposed structure.

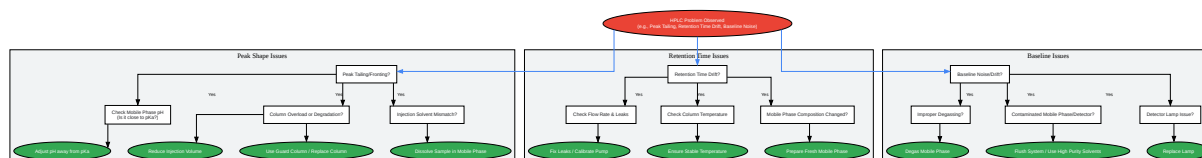
- Confirm the overall structure and stereochemistry by analyzing the coupling constants and through-space correlations (if NOESY is performed).

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Purity Analysis and Impurity Profiling of Avibactam.



[Click to download full resolution via product page](#)

Caption: Logical Workflow for Troubleshooting Common HPLC Issues.

## Troubleshooting Guides

### Issue 1: Peak Tailing in Avibactam Chromatogram

- Symptom: The Avibactam peak or impurity peaks show an asymmetric shape with a trailing edge.
- Possible Causes & Solutions:
  - Secondary Silanol Interactions: Avibactam has polar functional groups that can interact with active silanol groups on the silica-based column packing.
  - Solution: Use a well-end-capped column. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.



- Mobile Phase pH: If the mobile phase pH is close to the pKa of Avibactam or an impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.
  - Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte. For Avibactam, a lower pH (e.g., pH 3.0) is often used to ensure it is in a single ionic state.[9]
- Column Overload: Injecting too concentrated a sample can lead to peak distortion.
  - Solution: Dilute the sample and re-inject.
- Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.
  - Solution: Use tubing with a smaller internal diameter and minimize the length.

## Issue 2: Retention Time Drift for Avibactam Peak

- Symptom: The retention time of the Avibactam peak consistently increases or decreases over a series of injections.
- Possible Causes & Solutions:
  - Column Equilibration: Insufficient equilibration time with the mobile phase, especially when using ion-pairing agents or buffers. Avibactam is polar and may require longer equilibration.
    - Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.
  - Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase or degradation of mobile phase additives.
    - Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.
  - Temperature Fluctuations: Inconsistent column temperature can significantly affect retention times.

- Solution: Use a column oven to maintain a constant and uniform temperature.[11]
- Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow rate to change.
  - Solution: Check for leaks at all fittings. If no leaks are found, check the pump's performance and calibrate if necessary.[22]

## Issue 3: Baseline Noise or Drift

- Symptom: The chromatogram baseline is not smooth, showing high-frequency noise or a gradual upward or downward drift.
- Possible Causes & Solutions:
  - Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector flow cell can cause a noisy or drifting baseline.
    - Solution: Use high-purity HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.
  - Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.
    - Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.
  - Failing Detector Lamp: An aging UV detector lamp can result in decreased energy output and increased noise.
    - Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
  - Mobile Phase Mixing Issues (for gradient elution): Incomplete mixing of gradient solvents can cause baseline fluctuations.
    - Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase for isocratic runs can also help.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. uspnf.com [uspnf.com]
- 6. database.ich.org [database.ich.org]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 11. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Refining the Active Site of Toho-1  $\beta$ -lactamase Under Inhibition with Avibactam – Mechanistic and Inhibitory Conclusions Supported by Direct Observation of Catalytic Residue Protonation States Supported by NMR Assisted Crystallography [escholarship.org]
- 16. journals.asm.org [journals.asm.org]
- 17. fda.gov [fda.gov]

- 18. [jpionline.org](http://jpionline.org) [[jpionline.org](http://jpionline.org)]
- 19. [youtube.com](http://youtube.com) [[youtube.com](http://youtube.com)]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [[ema.europa.eu](http://ema.europa.eu)]
- 21. [pharmaffiliates.com](http://pharmaffiliates.com) [[pharmaffiliates.com](http://pharmaffiliates.com)]
- 22. Avibactam Sodium Salt | CAS 1192491-61-4 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- To cite this document: BenchChem. [Technical Support Center: Avibactam Sodium Hydrate Purity Analysis and Impurity Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149929#avibactam-sodium-hydrate-purity-analysis-and-impurity-profiling>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)